molecular formula C26H31N3O4 B11140967 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one

7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one

Cat. No.: B11140967
M. Wt: 449.5 g/mol
InChI Key: OQAAOEAOKPLVBD-UHFFFAOYSA-N
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Description

7-Methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one ( 1401579-80-3) is a synthetically designed coumarin derivative of significant interest in medicinal chemistry research, with a molecular formula of C26H31N3O4 and a molecular weight of 449.5 . This compound features a coumarin core, a privileged structure in drug discovery, strategically linked to a 4-pyridyl-substituted piperazine moiety via a keto-propyl spacer. This molecular architecture is characteristic of compounds explored for their potential to interact with multiple biological targets. The integration of the coumarin system with a piperazine ring is a well-established strategy to enhance biological activity. Scientific literature indicates that such coumarin-piperazine hybrids are investigated for their antiproliferative potential against a range of human tumors, including leukemia, and lung, colon, breast, and prostate cancers . Furthermore, the N-arylpiperazine moiety is a key pharmacophore for central nervous system (CNS) activity, particularly for modulating serotonergic and dopaminergic receptors, which are implicated in conditions like anxiety, depression, and Parkinson's disease . The specific structural features of this compound, including the 4-pyridyl group, may contribute to unique receptor binding affinity and selectivity, making it a valuable chemical tool for pharmacological profiling and structure-activity relationship (SAR) studies. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for any human or veterinary diagnostic, therapeutic, or any other consumer-related use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

7-methoxy-4,8-dimethyl-3-[3-oxo-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]propyl]chromen-2-one

InChI

InChI=1S/C26H31N3O4/c1-18-21-4-6-23(32-3)19(2)25(21)33-26(31)22(18)5-7-24(30)29-16-14-28(15-17-29)13-10-20-8-11-27-12-9-20/h4,6,8-9,11-12H,5,7,10,13-17H2,1-3H3

InChI Key

OQAAOEAOKPLVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Formation of the Chromone Core

The chromone scaffold serves as the structural foundation for this compound. Its synthesis typically begins with cyclization reactions involving phenolic precursors and carbonyl-containing intermediates. For example, 1,2,4-triacetoxybenzene can be condensed with γ-acetylbutyrolactone under acidic conditions to yield a dihydroxycoumarin intermediate . Subsequent methylation and methoxylation steps introduce the 4,8-dimethyl and 7-methoxy substituents.

A critical step involves bromination of the hydroxyethyl side chain at the C3 position. In one protocol, 3-(β-hydroxyethyl)-4-methyl-6,7-dihydroxycoumarin is treated with hydrobromic acid (48%) and glacial acetic acid at 115°C for 5 hours, yielding 3-(β-bromoethyl)-4-methyl-6,7-dihydroxycoumarin with a 73% yield . This intermediate is then methylated using dimethyl sulfate in the presence of sodium hydroxide, producing the dimethoxy derivative .

Introduction of the 3-Oxopropyl Side Chain

The ketone-containing side chain at the C3 position is introduced via nucleophilic substitution or alkylation . For instance, 3-(β-bromoethyl)-4-methyl-7,8-dimethoxycoumarin reacts with N-(β-hydroxyethyl)piperazine in chlorobenzene under reflux conditions. Anhydrous sodium carbonate facilitates the elimination of HBr, promoting the formation of 3-[β-(4'-hydroxyethyl-piperazino)-ethyl]-4-methyl-7,8-dimethoxycoumarin .

Key reaction parameters :

  • Solvent : Chlorobenzene

  • Base : Sodium carbonate

  • Temperature : Reflux (~131°C)

  • Yield : 79.3% after recrystallization

This step is pivotal for installing the piperazino-propyl linkage, which is later functionalized with the pyridyl group.

Coupling of the Piperazino-Pyridyl Moiety

The final structural component—the 4-pyridylethyl group—is appended through a Mannich-type reaction or reductive amination . Patent literature describes the reaction of the piperazino intermediate with 2-(4-pyridyl)ethyl chloride in chloroform, using triethylamine as a base . The reaction proceeds at 40–50°C, with the exothermic process carefully controlled to avoid side reactions.

Optimization insights :

  • Excess pyridyl chloride (1.2 equivalents) ensures complete substitution.

  • Post-reaction purification involves sequential washes with sodium bicarbonate and water, followed by column chromatography .

Purification and Characterization

Final purification employs recrystallization from ethyl acetate or methanol, yielding the target compound as colorless crystals . Analytical techniques such as ¹H NMR and mass spectrometry confirm structural integrity. For example, the methoxy group resonates as a singlet at δ 3.85 ppm, while the pyridyl protons appear as a multiplet between δ 7.2–8.5 ppm .

Table 1: Summary of Critical Reaction Steps

StepReactantsConditionsYield
Chromone brominationHBr, glacial acetic acid115°C, 5h73%
Piperazino couplingN-(β-hydroxyethyl)piperazine, chlorobenzeneReflux, 12h79.3%
Pyridyl functionalization2-(4-pyridyl)ethyl chloride, triethylamine40–50°C, 2h68–75%

Alternative Synthetic Routes

Alternative methodologies include microwave-assisted synthesis to accelerate cyclization and coupling steps. For example, substituting conventional heating with microwave irradiation (150°C, 30 min) reduces reaction times by 60% while maintaining yields above 70% . Additionally, flow chemistry has been explored for continuous production, though scalability challenges remain .

Challenges and Optimization Strategies

Common issues such as low yields in alkylation steps are addressed by optimizing solvent polarity and base strength. For instance, replacing sodium carbonate with potassium carbonate in dimethylformamide (DMF) improves nucleophilic substitution efficiency . Side reactions, including over-alkylation, are mitigated by stoichiometric control and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancers. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness has been attributed to the disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .

Case Study 1: Anticancer Efficacy

In a study published in RSC Advances, researchers synthesized several derivatives of chromenones, including 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one. The derivatives were tested for their ability to induce apoptosis in human cancer cell lines. Results showed significant reductions in cell viability at micromolar concentrations, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various chromenone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this specific compound displayed notable inhibition zones in agar diffusion assays, confirming its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : 2H-Chromen-2-one.
  • Substituents :
    • 7-Methoxy, 4,8-dimethyl.
    • 3-Oxo-propyl chain terminating in a 4-pyridylethyl-piperazine.
  • Molecular Formula : Presumed C25H29N3O4 (based on analogs).
  • Molecular Weight : ~435.5 g/mol.
Analog 1: 7-Methoxy-4-Methyl-6-(3-Oxo-3-{4-[2-(2-Pyridyl)Ethyl]Piperazino}Propyl)-2H-Chromen-2-One
  • Key Differences :
    • Pyridyl position: 2-pyridyl vs. 4-pyridyl in the target compound.
    • Substitution pattern: 4-methyl and 6-substituent vs. 4,8-dimethyl in the target.
  • Molecular Formula : C25H29N3O3.
  • Molecular Weight : 435.5 g/mol .
Analog 2: 6-{3-[4-(1H-Benzimidazol-2-yl)Piperidin-1-yl]-3-Oxopropyl}-7-Methoxy-4-Methyl-2H-Chromen-2-One
  • Key Differences :
    • Piperidine ring with benzimidazole vs. pyridylethyl-piperazine.
    • 4-Methyl vs. 4,8-dimethyl.
  • Molecular Formula : C26H27N3O4.
  • Molecular Weight : 445.5 g/mol .
Analog 3: 7-Methoxy-3-Phenyl-4-(3-Piperazin-1-yl-Propoxy)-Chromen-2-One
  • Key Differences: Piperazino-propoxy chain vs. 3-oxo-piperazino-propyl. Phenyl substituent at position 3.
  • Synthesis : Derived via condensation of piperazine derivatives with aromatic aldehydes .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility Key Features
Target Compound ~435.5 ~3.5* Low 4,8-Dimethyl; 4-pyridylethyl-piperazine
Analog 1 435.5 3.8* Low 2-Pyridyl; 4-methyl
Analog 2 445.5 3.89 Low Benzimidazole-piperidine
PDE Inhibitor 456.5 4.1 Moderate Piperazinyl-sulfonyl; deuterated methyl

*Estimated based on structural analogs.

Biological Activity

The compound 7-methoxy-4,8-dimethyl-3-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one is a derivative of chromenone that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A notable approach includes the reaction of chromenone derivatives with piperazine and various acylating agents to yield the target compound. Research indicates that modifications to the chromenone structure can significantly influence biological activity, particularly in receptor binding and functional assays .

Antimicrobial Activity

Research has demonstrated that derivatives of chromenone, including the target compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures possess activity comparable to established antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies indicate that it can selectively inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Notably, compounds with similar piperazine substituents have shown enhanced selectivity for cancer cells over normal cells, suggesting a promising therapeutic index .

Receptor Binding Affinity

Furthermore, the compound's interaction with various receptors has been assessed. It has been found to exhibit affinity for dopamine receptors (D2 and D3), which are critical in the treatment of neurological disorders. Structure-activity relationship (SAR) studies indicate that modifications in the piperazine moiety can enhance receptor binding efficacy and selectivity .

Data Table: Biological Activities of 7-Methoxy-4,8-Dimethyl Chromenone Derivatives

Activity TypeAssay MethodResultReference
AntibacterialAgar diffusion methodInhibition zones > 15 mm
AntifungalBroth microdilutionMIC < 10 µg/mL
AntitumorMTT assay on cancer cell linesIC50 = 5 µM
Dopamine Receptor BindingRadiolabeled ligand bindingKi = 20 nM (D3R)

Case Study 1: Antimicrobial Efficacy

A study published in Acta Pharmaceutica Sinica B evaluated a series of chromenone derivatives, including our compound, against various bacterial strains. The results indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for development as a new class of antibiotics .

Case Study 2: Cancer Cell Line Studies

In another investigation, researchers assessed the cytotoxic effects of 7-methoxy-4,8-dimethyl chromenone on several cancer cell lines, including breast and prostate cancer. The study found that the compound induced significant apoptosis in these cells while sparing normal fibroblasts, suggesting a selective action that could be harnessed for therapeutic purposes .

Q & A

Q. What synthetic methodologies are recommended for constructing the coumarin-piperazine-pyridine hybrid scaffold?

  • Methodological Answer : The synthesis typically involves coupling the coumarin core (e.g., 7-methoxy-4,8-dimethyl-2H-chromen-2-one) with a piperazine-propyl linker. A critical step is the introduction of the 3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl group via nucleophilic substitution or amide coupling. For example, describes refluxing intermediates with piperidine as a catalyst to facilitate cyclization. Solvent selection (e.g., ethanol or acetonitrile) and reaction time (5–6 hours) significantly impact yield. Post-synthesis purification often requires recrystallization from polar aprotic solvents .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H-NMR : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm), methoxy groups (δ 3.8–4.0 ppm), and piperazine protons (δ 2.5–3.5 ppm). The pyridyl ethyl group shows distinct splitting patterns (e.g., δ 8.4–8.6 ppm for pyridine protons).
  • IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) validate the core structure.
  • MS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ at m/z ~495). provides analogous characterization data for piperazine derivatives using these techniques .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or target selectivity. For example:
  • Solubility Issues : Use DMSO stock solutions standardized to ≤0.1% to avoid cytotoxicity artifacts.
  • Target Confirmation : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities to phosphodiesterase or kinase domains, as suggested by and . Cross-validate with in vitro enzymatic assays (e.g., fluorescence-based PDE inhibition) .
  • Structural Insights : X-ray crystallography (as in ) can clarify stereochemical influences on activity discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the piperazine moiety to enhance solubility. shows that modifying the piperazine side chain with carboxylic acid derivatives improves bioavailability .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow oxidative metabolism, as demonstrated in for analogous PDE inhibitors .
  • Prodrug Design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

Q. How can computational modeling guide structural modifications for target specificity?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Use software like GROMACS to predict binding stability in PDE4B vs. PDE5 isoforms. Focus on residues in the catalytic pocket (e.g., Gln-369 in PDE4B).
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. ’s PubChem data provides structural analogs for comparative analysis .
  • Free Energy Perturbation : Calculate ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy) to prioritize synthetic targets .

Analytical & Technical Challenges

Q. What advanced chromatographic methods ensure purity assessment of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm for coumarin absorbance. and recommend impurity profiling using EP/BP standards, with retention times calibrated against known analogs .
  • LC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts) via multiple reaction monitoring (MRM).

Q. How do crystallographic studies inform conformational analysis of the piperazine-pyridine linkage?

  • Methodological Answer : Single-crystal X-ray diffraction (as in and ) reveals torsional angles between the piperazine ring and pyridine group. For example, dihedral angles >30° may indicate reduced planarity, affecting receptor binding. Disorder in the propyl linker (observed in ) suggests flexibility, necessitating molecular dynamics simulations to assess conformational populations .

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